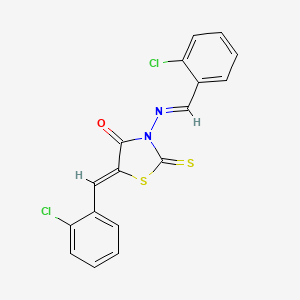
(Z)-5-(2-chlorobenzylidene)-3-((E)-(2-chlorobenzylidene)amino)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring structure composed of three carbons, one nitrogen, and one sulfur atom . They are known for their wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The compound contains a thiazolidinone core, which is a five-membered ring with sulfur and nitrogen atoms. It also has two benzylidene groups attached to it, each containing a phenyl ring and a double bond .Chemical Reactions Analysis
Thiazolidinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as its polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Crystal Structure and Computational Studies
The compound has been characterized through various methods including X-ray single crystal diffraction and NMR spectra, with theoretical investigations carried out using HF and DFT levels of theory. The dihedral angle between the two benzene rings indicates a non-planar structure, showcasing intra- and intermolecular contacts of type C-H···O, C-H···S, and C-H···Cl. Hirshfeld surfaces analysis method was used to explore intercontacts in the crystal structure, indicating potential for further molecular engineering and application in material science (Khelloul et al., 2016).
Anticancer and Antitumor Activity
A series of novel thioxothiazolidin-4-one derivatives exhibited significant anticancer and antiangiogenic effects against transplantable mouse tumor, reducing tumor volume and cell number while increasing lifespan in EAT-bearing mice. This suggests potential therapeutic applications in cancer treatment (Chandrappa et al., 2010). Additionally, derivatives have been synthesized with potent activity against protein kinases, identifying lead compounds as new nanomolar DYRK1A inhibitors. This opens avenues for neurological and oncological disorder treatments (Bourahla et al., 2021).
Supramolecular Structures Analysis
The study of supramolecular structures of thioxothiazolidin-4-ones revealed hydrogen-bonded dimers, chains of rings, and sheets in the crystal structure. This detailed structural information could be crucial for the design of molecular materials and drug design applications (Delgado et al., 2005).
Antimicrobial Activity
Novel thioxothiazolidin-4-one derivatives have been synthesized and evaluated for antimicrobial activity, showing promise against a range of bacterial and fungal strains. This highlights their potential as candidates for developing new antimicrobial agents (PansareDattatraya & Devan, 2015).
Nonlinear Optical (NLO) Properties
The synthesis and characterization of (Z)-5-benzylidene-3-N(4-methylphenyl)-2-thioxothiazolidin-4-one provided insights into its NLO properties, making it suitable for optoelectronic and optical devices. The DFT calculations supported the experimental findings, predicting high hyper-Rayleigh scattering (HRS) first hyperpolarizability (Bensafi et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-[(E)-(2-chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2OS2/c18-13-7-3-1-5-11(13)9-15-16(22)21(17(23)24-15)20-10-12-6-2-4-8-14(12)19/h1-10H/b15-9-,20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNQDMMWCMBXTO-ZMSCOZPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(2-chlorobenzylidene)-3-((E)-(2-chlorobenzylidene)amino)-2-thioxothiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B2618334.png)
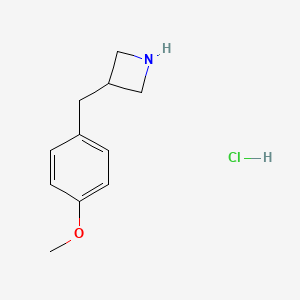

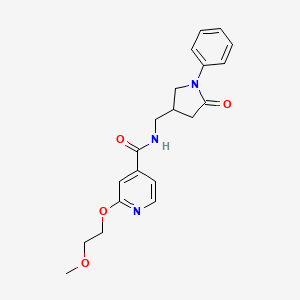
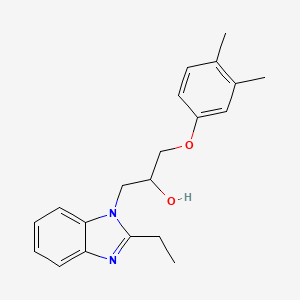
![2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2618342.png)
![3-chloro-4-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2618345.png)
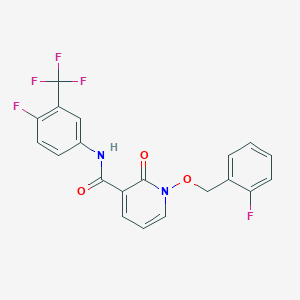
![1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2618349.png)
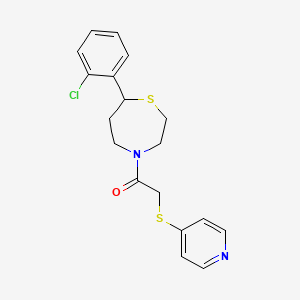
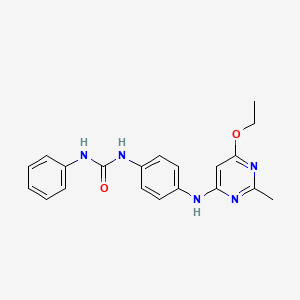
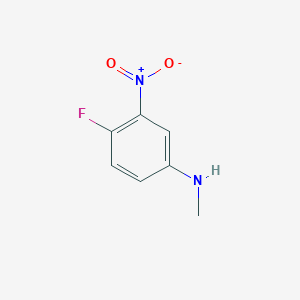
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2618356.png)
![2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2618358.png)